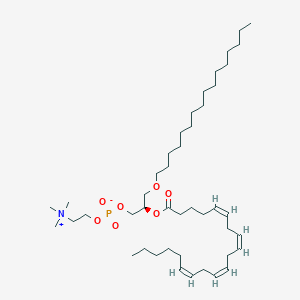

1-O-Hexadecil-2-araquidonoil-sn-glicero-3-fosfocolina

Descripción general

Descripción

1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine is a type of 1-O-alkyl-2-O-arachidonoyl-sn-glycero-3-phosphocholine . It is the product of acylation of lyso-PAF C-16 by a CoA-independent transacylase . It is the most common precursor for the formation of PAF C-16 .

Synthesis Analysis

The synthesis of 1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine involves the acylation of lyso-PAF C-16 by a CoA-independent transacylase .Molecular Structure Analysis

The empirical formula of 1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine is C44H82NO7P . Its molecular weight is 768.1 .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine include a molecular weight of 768.1 and an empirical formula of C44H82NO7P .Aplicaciones Científicas De Investigación

Mediador de la inflamación

Este compuesto es un potente mediador de la inflamación . Aumenta la permeabilidad vascular, que es un factor clave en la respuesta inflamatoria .

Activación de las quinasas MAP

Se ha encontrado que activa las quinasas MAP y la quinasa MAP quinasa (MEK) en células CHO . Esto es significativo porque las quinasas MAP están involucradas en la dirección de las respuestas celulares a una variedad de estímulos, como los mitógenos, el estrés osmótico, el choque térmico y las citoquinas proinflamatorias .

Sustrato en ensayos enzimáticos

1-O-hexadecil-2-araquidonoil-sn-glicero-3-fosfocolina se puede utilizar como sustrato en ensayos de actividad enzimática de la fosfolipasa A2 asociada a lipoproteínas (Lp-PLA2) . Esto es importante en el estudio de las enfermedades cardiovasculares, ya que la Lp-PLA2 es un marcador de la inflamación vascular .

Interacción con la apolipoproteína E

Este compuesto se puede utilizar para estudiar su interacción con los péptidos derivados de los dominios C-terminales de la apolipoproteína E humana . Esto es relevante en el contexto de la investigación de la enfermedad de Alzheimer, ya que la apolipoproteína E está involucrada en el metabolismo de las lipoproteínas, las vitaminas liposolubles y el colesterol .

Precursor para la formación de PAF C-16

1-O-hexadecil-2-araquidonoil-sn-glicero-3-PC es el precursor más común para la formación de PAF C-16

Mecanismo De Acción

Target of Action

The primary target of 1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine is the CoA-independent transacylase . This enzyme plays a crucial role in the remodeling pathway of lipid metabolism .

Mode of Action

1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine is the product of acylation of lyso-PAF C-16 by a CoA-independent transacylase . This interaction results in the transformation of lyso-PAF C

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine is involved in various biochemical reactions. It is the product of acylation of lyso-PAF C-16 by a CoA-independent transacylase . It serves as the predominant precursor in the biosynthesis of PAF C-16 via the remodeling pathway .

Cellular Effects

It is known that it is a potent mediator of inflammation that increases vascular permeability .

Molecular Mechanism

The molecular mechanism of 1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine involves its interaction with various biomolecules. It undergoes acylation through the action of CoA-independent transacylase, transforming lyso-PAF C-16 into this compound .

Metabolic Pathways

1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine is involved in the biosynthesis of PAF C-16 via the remodeling pathway . It is the product of acylation of lyso-PAF C-16 by a CoA-independent transacylase .

Propiedades

IUPAC Name |

[(2R)-3-hexadecoxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H82NO7P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-44(46)52-43(42-51-53(47,48)50-40-38-45(3,4)5)41-49-39-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h14,16,20,22,24-25,29,31,43H,6-13,15,17-19,21,23,26-28,30,32-42H2,1-5H3/b16-14-,22-20-,25-24-,31-29-/t43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUSFCFZBREELS-WWBBCYQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H82NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301099483 | |

| Record name | 3,5,8-Trioxa-4-phosphaoctacosa-13,16,19,22-tetraen-1-aminium, 7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-, inner salt, 4-oxide, (7R,13Z,16Z,19Z,22Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301099483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

768.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86288-11-1 | |

| Record name | 3,5,8-Trioxa-4-phosphaoctacosa-13,16,19,22-tetraen-1-aminium, 7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-, inner salt, 4-oxide, (7R,13Z,16Z,19Z,22Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86288-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086288111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,8-Trioxa-4-phosphaoctacosa-13,16,19,22-tetraen-1-aminium, 7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-, inner salt, 4-oxide, (7R,13Z,16Z,19Z,22Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301099483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine in PAF biosynthesis, as highlighted in the research?

A1: The research paper states that 1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine serves as a substrate for phospholipase A2 in the HL60 cell line []. This enzymatic reaction leads to the production of lyso-PAF, a precursor molecule in the remodeling pathway of PAF biosynthesis. The study demonstrates that the specific activity of phospholipase A2, acting on 1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine, undergoes changes during granulocytic differentiation, indicating its importance in PAF production within these cells.

Q2: The study mentions that lymphoid cell lines like Daudi and Jurkat do not express enzymes like phospholipase A2, which act on 1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine. What is the implication of this finding?

A2: The absence of phospholipase A2 activity towards 1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine in lymphoid cell lines suggests that these cells might not utilize the same remodeling pathway as myeloid cells for PAF biosynthesis []. This difference in enzyme expression and metabolic pathways highlights a key distinction between myeloid and lymphoid cells in their ability to produce PAF. This finding contributes to our understanding of the specific roles and functions of PAF within different cell types of the immune system.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(1,3-benzodioxol-5-yl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B163604.png)

![1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine](/img/structure/B163621.png)